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These application notes provide a comprehensive overview of the current methodologies
employed in clinical research on the microdosing of lysergamides, with a primary focus on
lysergic acid diethylamide (LSD). The following sections detail experimental protocols,
summarize quantitative data from recent studies, and visualize key pathways and workflows.

l. Introduction

The practice of microdosing, defined as the regular ingestion of sub-hallucinogenic doses of
psychedelics, has gained considerable attention for its purported benefits on mood, creativity,
and cognitive function.[1][2] While much of the initial evidence was anecdotal, a growing body
of rigorous, placebo-controlled research is emerging to systematically evaluate the safety and
efficacy of this practice.[3] Lysergamides, particularly LSD, are a primary focus of this
research due to their potent interaction with the serotonin system.[4] These notes are intended
to serve as a practical guide for researchers designing and conducting studies in this field.

Il. Experimental Protocols

The following protocols are synthesized from several recent randomized controlled trials
(RCTs) investigating the effects of LSD microdosing.

A. Participant Selection
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A critical aspect of study design is the definition of the target population. Most studies to date
have focused on two main groups: healthy volunteers and patients with Major Depressive
Disorder (MDD).

Inclusion and Exclusion Criteria for Healthy Volunteers:

e Inclusion: Healthy male and female adults (typically 18-65 years old), proficient in the local
language, able to provide informed consent.

o Exclusion: History of major psychiatric disorders, substance use disorders (excluding
caffeine and nicotine), significant medical conditions (cardiovascular, neurological, etc.),
current use of psychotropic medications, personal or immediate family history of psychotic
disorders, and prior adverse reactions to psychedelics.[1][2]

Inclusion and Exclusion Criteria for MDD Patients:

« Inclusion: Diagnosis of MDD according to DSM-5 criteria, a baseline score on a standardized
depression scale (e.g., Montgomery-Asberg Depression Rating Scale (MADRS) > 20).[5][6]

o Exclusion: Similar to healthy volunteers, with additional criteria such as active suicidality,
treatment-resistant depression (failure to respond to multiple standard treatments), and
comorbid psychiatric disorders like bipolar disorder or schizophrenia.[5][6]

B. Dosing and Administration

The dosing regimen is a key variable in microdosing research. The aim is to use a dose that is
sub-perceptual, meaning it does not produce significant alterations in consciousness.

e Dosage: Doses of LSD typically range from 5 pg to 26 pg.[3][7][8] A common dose used in
several studies is 10 pg.[1][2] Some protocols allow for dose titration based on participant
tolerability, for instance, ranging from 4 to 20 pg.[5][6]

o Formulation: LSD is often administered sublingually to ensure consistent absorption.[9]

e Frequency: A common dosing schedule is one dose every three to four days.[1][2][7] This is
intended to prevent the development of tolerance.

o Duration: Study durations typically range from 4 to 8 weeks.[1][2][5][6][10]
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» Blinding: To mitigate expectancy effects, studies are typically double-blind or even triple-
blind, with an active placebo (e.g., a low dose of a substance with perceptible but non-
psychedelic effects) sometimes used to strengthen the blind.[5][6]

C. Outcome Measures

A multi-modal approach to assessment is crucial for capturing the wide range of potential
effects of microdosing.

1. Psychiatric and Psychological Measures:

« Depression: Montgomery-Asberg Depression Rating Scale (MADRS) is a common primary
outcome measure in studies with depressed participants.[5][6][10]

o Anxiety and Stress: Validated questionnaires such as the State-Trait Anxiety Inventory (STAI)
and the Perceived Stress Scale (PSS) are frequently used.[2]

e Mood: Daily mood ratings, often collected via smartphone apps, can capture acute effects on
dose days versus non-dose days.[2]

o Personality and Creativity: The NEO Five-Factor Inventory and various creativity tasks (e.g.,
the Alternate Uses Task) are used to assess changes in these domains.[1][2]

2. Cognitive Measures:

e A battery of standardized cognitive tests is used to assess various domains, including:

o

Processing Speed: Symbol Digit Modalities Test

[¢]

Working Memory: N-Back Task

[¢]

Inhibitory Control: Go/No-Go Task

[e]

Attention: Sustained Attention to Response Task (SART)[11]

3. Neurobiological Measures:
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» Brain Imaging: Resting-state functional magnetic resonance imaging (rs-fMRI) is used to
investigate changes in brain connectivity.[1][2]

» Electrophysiology: Electroencephalography (EEG) can measure changes in brain activity
and cortical plasticity.[1][2]

o Biomarkers: Blood samples can be analyzed for changes in markers of neuroplasticity, such
as Brain-Derived Neurotrophic Factor (BDNF), and for pharmacokinetic analysis of the
lysergamide and its metabolites.[9][12]

4. Safety and Tolerability:

e Adverse Events: Systematic recording of all adverse events, with a particular focus on
anxiety, which has been reported as a potential side effect.[12][13][14]

o Cardiovascular Monitoring: Measurement of heart rate and blood pressure.[3]

o Sleep: Actigraphy watches are used to objectively measure sleep duration and quality.[1][2]
[12]

lll. Quantitative Data Summary

The following tables summarize key quantitative findings from recent microdosing studies.

Table 1: Effects of LSD Microdosing on Depression and Anxiety
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Table 2: Cognitive and Physiological Effects of LSD Microdosing

© 2025 BenchChem. All rights reserved.

5/12

Tech Support


https://pubmed.ncbi.nlm.nih.gov/41202873/
http://hbpl.uchicago.edu/what-are-we-doing/2024/8/14/lsd-and-depression-is-microdosing-the-new-antidepressant
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0211023
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030196/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

) Dosage
Populatio Outcome o
Study N and Result Citation
n . Measure
Duration
No
10 sustained
Murphy et Ho .
Healthy every 3rd - improveme
al. 80 Cognition ] [12]
Males day for 6 nts in
(MDLSD) N
weeks cognition at
6 weeks.
No
significant
) 13 pg or 26 )
de Wit et Healthy Mood & improveme
- Mg every 3- N ] [3]
al. (2022) Volunteers Cognition nt in mood
4 days
or
cognition.
Significant
increase of
10 ug
Murphy et 24.3
Healthy every 3rd Sleep ]
al. 80 ) minutes [12]
Males day for 6 Duration )
(MDLSD) the night
weeks
after
dosing.
Significant
increase in
plasma
Hutten et Healthy ” 5,10,0r20 Plasma BDNF [12]
al. (2021) Volunteers Mg BDNF levels 4-6
hours post-
administrati
on.

IV. Visualizations: Pathways and Workflows
A. Signaling Pathway of Lysergamides
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Lysergamides, like LSD, exert their primary psychoactive effects through their interaction with
the serotonin system. The diagram below illustrates the key signaling cascade initiated by the
binding of LSD to the 5-HT2A receptor.

Presynaptic Neuron Postsynaptic Neuron
Serotonin f~=1~—""1~"-~
Endogenous Ligand Binds to
5-HT2A Receptor AMPA Receptor
Activates Activates
MTORC1
Promotes

BDNF Expression

Leads to

(Synaptogenesis, etc.)

Increased NeuroplasticityT

Lysergamide Signaling Cascade

Click to download full resolution via product page

Caption: Lysergamide binding to 5-HT2A receptors activates mTORC1, promoting
neuroplasticity.
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This activation of the 5-HT2A receptor, a G-protein coupled receptor, leads to downstream
signaling cascades, including the activation of the mammalian target of rapamycin complex 1
(mTORC1) pathway.[12][16] This pathway is crucial for synaptic plasticity, and its activation by
lysergamides may underlie some of the reported therapeutic effects.[12][16] Research has
shown that LSD can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a
key molecule involved in neuronal growth and survival.[12]

B. Experimental Workflow for a Randomized Controlled
Trial

The diagram below outlines a typical workflow for a rigorous, placebo-controlled clinical trial of
lysergamide microdosing.
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Caption: Standard workflow for a microdosing randomized controlled trial (RCT).

This workflow ensures that the study is conducted in a systematic and unbiased manner, from
initial participant screening to long-term follow-up.
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V. Discussion and Future Directions

The methodologies for researching lysergamide microdosing are becoming increasingly
sophisticated and standardized. Current evidence from controlled trials suggests that while
microdosing is generally safe and well-tolerated in controlled settings, its therapeutic efficacy
for mood and cognitive enhancement remains a subject of ongoing investigation.[3][12] Some
studies in clinical populations show promising results, particularly for depression, but these are
often from open-label trials and require confirmation in larger, placebo-controlled studies.[10]

Key considerations for future research include:

o Dose-finding studies: To determine the optimal microdose for different conditions and
individuals.

o Active placebos: To better control for the powerful expectancy effects associated with
psychedelics.[5][6]

e Long-term studies: To assess the safety and sustainability of effects over extended periods.

« Investigation in diverse clinical populations: To explore the potential of microdosing for other
conditions beyond depression.

By employing rigorous methodologies as outlined in these notes, the scientific community can
continue to build a robust evidence base to either support or refute the claims surrounding
microdosing and to determine its potential role in pharmacotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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